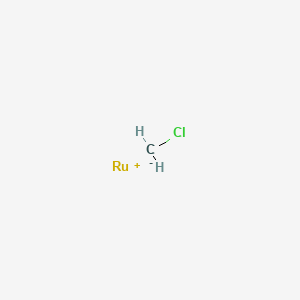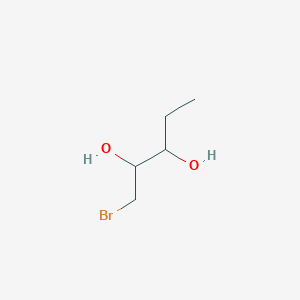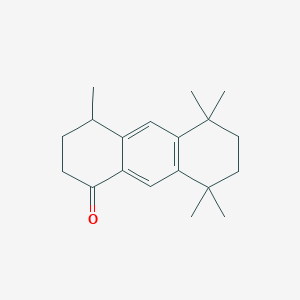
acetic acid;5-methyl-2-undecyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;5-methyl-2-undecyl-1H-imidazole is a compound that combines the properties of acetic acid and imidazole derivatives Imidazole is an organic compound with the formula C3H4N2, known for its aromatic heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-methyl-2-undecyl-1H-imidazole typically involves the cyclization of amido-nitriles. This reaction can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of imidazole derivatives often involves multi-step synthesis processes. One common method is the copper-catalyzed [3 + 2] cycloaddition reaction, which provides multisubstituted imidazoles in good yields and high regioselectivity using oxygen as an oxidant . This method is efficient and can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;5-methyl-2-undecyl-1H-imidazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Sodium dichromate, sulfuric acid, heat.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: N-bromosuccinimide (NBS), light or heat.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alkanes or reduced derivatives.
Substitution: Halogenated imidazole derivatives.
Scientific Research Applications
Acetic acid;5-methyl-2-undecyl-1H-imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of acetic acid;5-methyl-2-undecyl-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity and modulating biological pathways . The compound’s amphoteric nature allows it to function both as an acid and a base, facilitating various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound, known for its aromatic heterocyclic structure and biological activity.
Benzimidazole: Similar structure with an additional fused benzene ring, used in pharmaceuticals and agrochemicals.
Thiazole: Another heterocyclic compound with sulfur, known for its presence in vitamins and antibiotics.
Uniqueness
The presence of the 5-methyl-2-undecyl group provides additional hydrophobic interactions, making it suitable for applications in non-polar environments .
Properties
CAS No. |
106917-26-4 |
|---|---|
Molecular Formula |
C17H32N2O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
acetic acid;5-methyl-2-undecyl-1H-imidazole |
InChI |
InChI=1S/C15H28N2.C2H4O2/c1-3-4-5-6-7-8-9-10-11-12-15-16-13-14(2)17-15;1-2(3)4/h13H,3-12H2,1-2H3,(H,16,17);1H3,(H,3,4) |
InChI Key |
GYZJNFASQZJACN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=NC=C(N1)C.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[tert-Butyl(dimethyl)silyl]oxy}undec-2-en-4-one](/img/structure/B14328891.png)
![4-Methyl-2-methylidene-2,3,4,4a,5,6-hexahydrobenzo[f]quinoline](/img/structure/B14328893.png)











![7-(Oxomethylidene)bicyclo[3.3.1]nonan-3-one](/img/structure/B14328970.png)
